molecular formula C22H16N2O5 B5436061 4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

Cat. No.: B5436061
M. Wt: 388.4 g/mol
InChI Key: IUMLFYGLMMYTKK-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the nitro and phenyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzofuran ring can be hydrogenated to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, nitro, and benzamide groups enhances its reactivity and potential therapeutic applications compared to simpler benzofuran derivatives .

Properties

IUPAC Name

4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-28-17-9-7-15(8-10-17)22(25)23-19-11-16(24(26)27)12-21-18(19)13-20(29-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLFYGLMMYTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C=C(OC3=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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